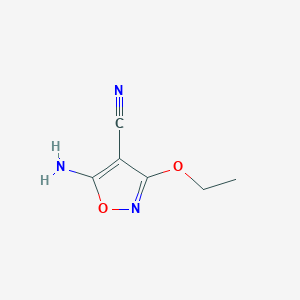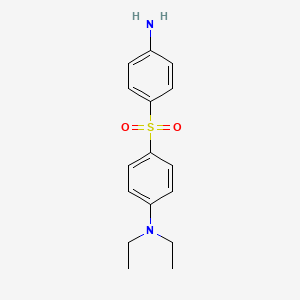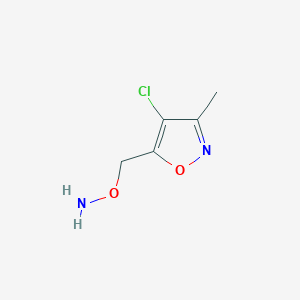![molecular formula C22H44N2O3 B13954522 9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- CAS No. 52206-49-2](/img/structure/B13954522.png)
9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- is a complex organic compound with a molecular formula of C22H44N2O3 This compound is characterized by the presence of a long hydrocarbon chain with a double bond (Z configuration), a hydroxyl group, and an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oleic acid and ethanolamine.
Esterification: Oleic acid is first esterified with ethanolamine to form an intermediate ester.
Amidation: The intermediate ester is then subjected to amidation using a suitable amine, such as 2-aminoethanol, under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and amidation processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides with various functional groups.
科学的研究の応用
9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its potential role in biological systems, including cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics, lubricants, and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with cell membrane receptors and enzymes, influencing various cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
Oleamide: A structurally similar compound with a single amide group and a double bond.
Linoleamide: Contains two double bonds and is derived from linoleic acid.
Stearamide: A saturated amide with no double bonds.
Uniqueness
9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)- is unique due to the presence of both a hydroxyl group and an amide group, along with a specific (9Z,12R) configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
52206-49-2 |
|---|---|
分子式 |
C22H44N2O3 |
分子量 |
384.6 g/mol |
IUPAC名 |
(Z,12R)-12-hydroxy-N-[2-(2-hydroxyethylamino)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C22H44N2O3/c1-2-3-4-11-14-21(26)15-12-9-7-5-6-8-10-13-16-22(27)24-18-17-23-19-20-25/h9,12,21,23,25-26H,2-8,10-11,13-20H2,1H3,(H,24,27)/b12-9-/t21-/m1/s1 |
InChIキー |
MXWVBGZSOBZROQ-ZDKIGPTLSA-N |
異性体SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)NCCNCCO)O |
正規SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NCCNCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)-](/img/structure/B13954457.png)







![Ethane, [(ethoxymethyl)thio]-](/img/structure/B13954520.png)


![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
